(2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)prop-2-enamide
Description
The compound (2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)prop-2-enamide is a cinnamamide derivative featuring a thiophen-2-yl group at the α,β-unsaturated carbonyl position and a branched hydroxy-methoxy-methylpropyl substituent on the amide nitrogen. Structural confirmation is generally performed via spectroscopic methods (¹H/¹³C NMR, LC/MS) and HPLC for purity validation .
Properties
IUPAC Name |
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-12(15,9-16-2)8-13-11(14)6-5-10-4-3-7-17-10/h3-7,15H,8-9H2,1-2H3,(H,13,14)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCSCOANAPXLHD-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CS1)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CS1)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting a carboxylic acid derivative of the thiophene ring with an amine derivative of the hydroxy-methoxy-methylpropyl group under dehydrating conditions.
Esterification and Hydrolysis: The hydroxy and methoxy groups can be introduced through esterification reactions followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Bulk Synthesis: Using large-scale reactors to combine the reactants under controlled temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
The compound (2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)prop-2-enamide has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores the compound's applications, focusing on its medicinal chemistry, biological activity, and relevant case studies.
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its ability to inhibit specific enzymes and receptors can lead to advancements in treating various conditions.
Antitumor Activity
Research indicates that compounds with similar thiophene structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiophene-based compounds can induce apoptosis in tumor cells with IC50 values below 10 μM, indicating strong antitumor potential.
Inhibition of Carbonic Anhydrases
The compound acts as an inhibitor of carbonic anhydrases (CAs), particularly hCA II. This inhibition has implications for treating conditions such as glaucoma by effectively reducing intraocular pressure (IOP). Experimental models have demonstrated that thiophene derivatives can lower IOP significantly when administered topically.
The biological activities of the compound can be categorized into several key areas:
- Antimicrobial Properties : Compounds similar to this one have shown promising antimicrobial effects against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression. For example, certain thiophene derivatives have been identified as inhibitors of acetylcholinesterase, which is significant in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of thiophene-based compounds:
| Study Reference | Focus | Findings |
|---|---|---|
| Study A | Antitumor Effects | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 < 10 μM). |
| Study B | Carbonic Anhydrase Inhibition | Showed effective reduction of IOP in animal models using topical application. |
| Study C | Antimicrobial Activity | Identified strong activity against E. coli with an MIC of 256 µg/mL. |
These findings underscore the versatility of this compound as a potential therapeutic agent across multiple domains.
Mechanism of Action
The mechanism of action of (2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)prop-2-enamide would depend on its specific biological target. Generally, compounds with amide groups can act as enzyme inhibitors by mimicking the transition state of enzyme-catalyzed reactions. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
The target compound shares a core (2E)-3-arylprop-2-enamide structure with several analogs. Key differences lie in the substituents on the amide nitrogen and the aryl group. A comparative analysis is provided below:
Table 1: Structural and Functional Group Comparisons
Biological Activity
(2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)prop-2-enamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies through a comprehensive review of the literature.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉NO₂S
Biological Activities
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings often display activity against various bacterial strains. The specific antimicrobial efficacy of this compound remains to be fully characterized, but related compounds have shown Minimum Inhibitory Concentrations (MIC) in the range of 1000 μg/mL against Staphylococcus epidermidis .
Antitumor Activity
The potential antitumor effects of this compound are also noteworthy. Compounds similar to this compound have been evaluated using the MTT assay, which measures cell viability. Results from related studies suggest promising growth inhibition against various tumor cell lines, indicating that this class of compounds may possess anticancer properties .
The mechanisms underlying the biological activities of this compound likely involve:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of DNA Synthesis : Some derivatives interfere with nucleic acid synthesis, which is crucial for cell replication.
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, reducing oxidative stress in cells .
Case Studies and Research Findings
A variety of studies have investigated the biological activities of compounds within the same structural family. Below is a summary table highlighting key findings:
Safety and Toxicological Assessment
Safety assessments are crucial for evaluating the potential use of this compound in therapeutic applications. Preliminary studies indicate that related compounds do not exhibit genotoxicity or significant local toxicity at concentrations below established thresholds .
Q & A
Basic: What are the optimal synthetic routes for (2E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)prop-2-enamide?
Answer:
The synthesis typically involves coupling a thiophene-containing propenamide precursor with a functionalized hydroxy-methoxypropylamine. A stepwise approach includes:
Esterification : React thiophen-2-ylprop-2-enoic acid with ethanol under acid catalysis to form the ethyl ester.
Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react the ester with 2-hydroxy-3-methoxy-2-methylpropylamine, ensuring stereochemical control via temperature modulation (0–5°C) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the (2E)-isomer .
Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- 1H/13C NMR : Assign stereochemistry (E/Z configuration) via coupling constants (J = 12–16 Hz for trans olefin protons) and verify substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
- X-ray Crystallography : Use SHELXL for structure refinement; resolve ambiguities in stereochemistry or hydrogen-bonding networks .
Advanced: How can density-functional theory (DFT) be applied to model the electronic structure of this compound?
Answer:
Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to:
Optimize Geometry : Compare computed bond lengths/angles with crystallographic data .
Electron Density Analysis : Map HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the α,β-unsaturated amide) .
Solvent Effects : Include polarizable continuum models (PCM) to simulate interactions in polar solvents like DMSO .
Advanced: What crystallographic challenges arise in resolving the stereochemistry of this compound?
Answer:
- Disorder in Flexible Groups : The 2-hydroxy-3-methoxy-2-methylpropyl chain may exhibit rotational disorder. Mitigate via low-temperature data collection (100 K) and restraints in SHELXL .
- Twinned Crystals : Use PLATON’s TWINABS for data integration if non-merohedral twinning is observed .
Advanced: How should researchers address contradictions in reported biological activity data for analogs?
Answer:
- Structural Variants : Compare substituent effects (e.g., methoxy vs. hydroxy groups) on bioactivity using dose-response assays (IC50 values).
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in cytotoxicity may stem from differences in membrane permeability .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
Answer:
- Analog Synthesis : Modify the thiophene ring (e.g., 3-substituted thiophenes) or the hydroxy-methoxypropyl group.
- In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases). Validate with surface plasmon resonance (SPR) .
Advanced: How can in vitro biological activity be systematically evaluated?
Answer:
- Enzyme Inhibition Assays : Measure inhibition of COX-2 or MMP-9 using fluorogenic substrates.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) .
Advanced: What purification challenges occur during synthesis, and how are they resolved?
Answer:
- Low Solubility : Use DMF/THF mixtures for reaction medium.
- Byproduct Formation : Monitor reaction progress via TLC. Remove unreacted starting materials using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How is metabolomic profiling conducted for this compound and its derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
